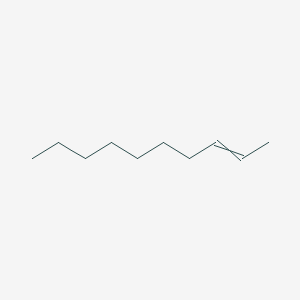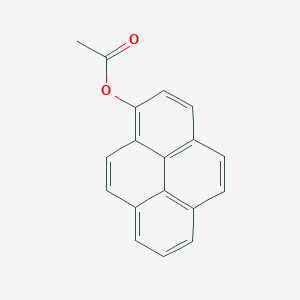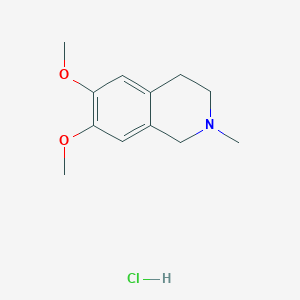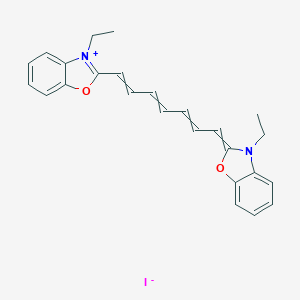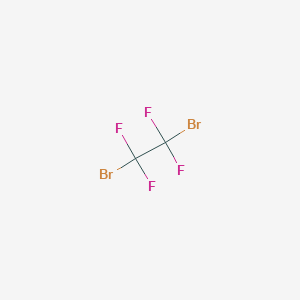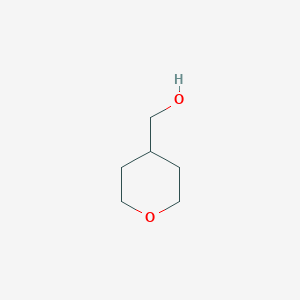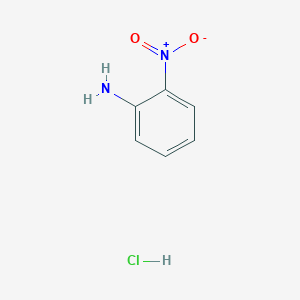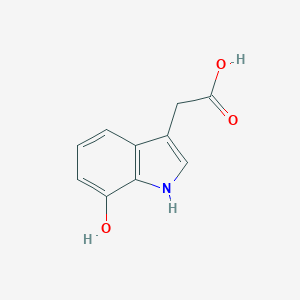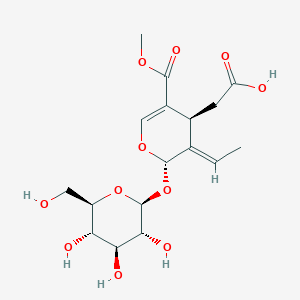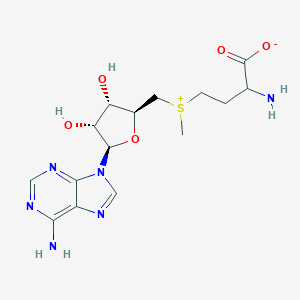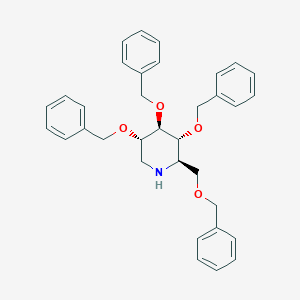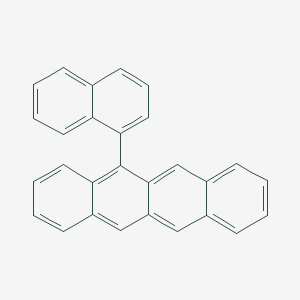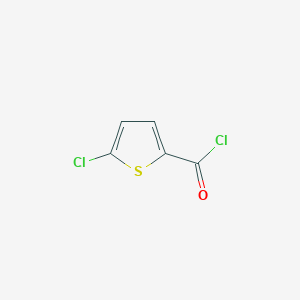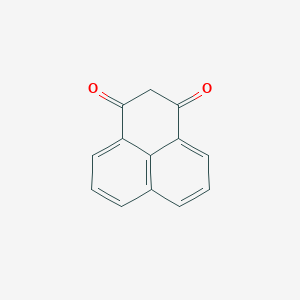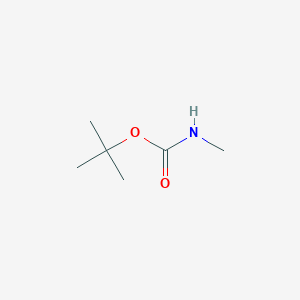
Tert-butil metilcarbamato
Descripción general
Descripción
tert-Butyl methylcarbamate: is an organic compound with the molecular formula C₆H₁₃NO₂This compound is a colorless liquid with a characteristic odor and is not soluble in water but soluble in organic solvents such as alcohols and ethers . It is primarily used in the agricultural sector as a pesticide and fungicide .
Aplicaciones Científicas De Investigación
tert-Butyl methylcarbamate has several applications in scientific research:
Mecanismo De Acción
Target of Action
Tert-Butyl Methylcarbamate, also known as Boc-amine , is primarily used as a protecting group for amines in organic synthesis . The primary target of its action is the amine group in organic compounds .
Mode of Action
The compound acts by forming a carbamate with the amine group, thereby protecting it from unwanted reactions during synthesis . This protection can be removed under relatively mild conditions using strong acid (trifluoroacetic acid) or heat . The released tert-butyl carbocation is subsequently deprotonated by the anionic trifluoroacetic acid (TFA), resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction .
Biochemical Pathways
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
Result of Action
The primary result of the action of Tert-Butyl Methylcarbamate is the protection of amine groups during organic synthesis . This allows for more complex reactions to be carried out without unwanted side reactions. Once the protection is no longer needed, the compound can be easily removed to yield the desired product .
Action Environment
The action, efficacy, and stability of Tert-Butyl Methylcarbamate can be influenced by various environmental factors. For instance, the presence of strong acids can lead to the removal of the protecting group . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, solvent, and the presence of other reactive species in the system.
Análisis Bioquímico
Biochemical Properties
tert-Butyl Methylcarbamate serves as a sodium hydrogen amide in amination reactions . It interacts with enzymes and other biomolecules in these reactions. The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, tert-Butyl Methylcarbamate exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
tert-Butyl Methylcarbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of tert-Butyl Methylcarbamate within cells and tissues are complex processes that involve interactions with transporters or binding proteins. The compound’s localization or accumulation can be influenced by these interactions .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl methylcarbamate can be synthesized through the reaction of tert-butyl alcohol and methyl isocyanate. The reaction typically occurs under mild conditions and yields the desired product with high purity . Another method involves the reaction of tert-butyl chloroformate with methylamine in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of tert-Butyl methylcarbamate often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the reaction of tert-butyl alcohol with methyl isocyanate under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl carbamate and other oxidation products.
Substitution: tert-Butyl methylcarbamate can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as reagents.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed:
Hydrolysis: tert-Butyl alcohol and methylamine.
Oxidation: tert-Butyl carbamate and other oxidation products.
Substitution: Various substituted carbamates depending on the nucleophile used.
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison: tert-Butyl methylcarbamate is unique due to its specific structure, which provides it with distinct physical and chemical properties. Compared to other carbamates, it has a higher boiling point and is more resistant to hydrolysis . Its use as a protecting group in organic synthesis is also more advantageous due to its stability under various reaction conditions .
Propiedades
IUPAC Name |
tert-butyl N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLVEBNWCCKSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335859 | |
| Record name | tert-Butyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16066-84-5 | |
| Record name | tert-Butyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL METHYLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
